2-(2-Fluoro-5-methylphenoxy)ethan-1-amine

Description

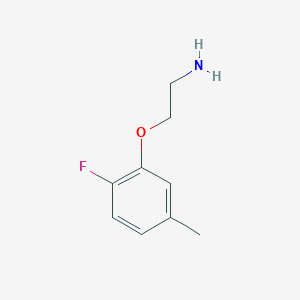

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine is a fluorinated aromatic ether derivative with an ethanamine backbone. Its structure comprises a phenoxy group substituted with a fluorine atom at the ortho-position (C2) and a methyl group at the para-position (C5) relative to the oxygen atom (Fig. 1).

Figure 1: Structural formula of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine.

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZZLAPZYSTHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-5-methylphenol with ethylene oxide to form 2-(2-fluoro-5-methylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxyethanamines with various functional groups.

Scientific Research Applications

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine with structurally related ethan-1-amine derivatives, emphasizing substituent variations and their implications:

Key Trends in Reactivity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The ortho-fluoro group in the target compound is electron-withdrawing, which may reduce electron density on the aromatic ring compared to analogs like 2-(4-nitrophenyl)ethan-1-amine (electron-withdrawing nitro group) . This could influence binding affinity in enzyme-substrate interactions.

- Lipophilicity : Fluorine and methyl groups typically enhance lipophilicity (logP), improving membrane permeability. For example, Avapritinib’s fluorophenyl group contributes to its blood-brain barrier penetration .

- Synthetic Challenges : Steric hindrance from the ortho-fluoro and para-methyl groups may complicate coupling reactions, as seen in the synthesis of 1-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine, which requires dropwise addition under inert conditions .

Research Findings and Implications

Enzymatic Activity of Ethan-1-amine Derivatives

While the target compound’s enzymatic activity is undocumented, analogs like 2-(4-nitrophenyl)ethan-1-amine show moderate specific activity (U g⁻¹) in assays with benzaldehyde as an acceptor . Substitutions at the para-position (e.g., nitro, methyl) may alter steric and electronic compatibility with enzyme active sites.

Pharmacological Potential

Fluorinated ethan-1-amine derivatives are prevalent in drug discovery:

Biological Activity

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine features a phenoxy group substituted with a fluoro and methyl group. This unique arrangement is believed to enhance its binding affinity to biological targets, thereby modulating various biological pathways.

The mechanism of action for 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine involves its interaction with specific enzymes and receptors. The presence of the fluoro group is particularly significant as it can increase the compound's selectivity and binding affinity towards these targets, which is crucial for its therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities attributed to 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine include:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Investigations indicate that it may inhibit the proliferation of cancer cells, particularly in models of leukemia and solid tumors.

Comparative Analysis with Similar Compounds

A comparative analysis can be drawn with similar compounds such as:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(2-Fluoro-4-methylphenoxy)ethan-1-amine | Structure | Moderate antimicrobial activity |

| 2-(2-Fluoro-6-methylphenoxy)ethan-1-amine | Structure | Lower anticancer efficacy |

| 2-(2-Fluoro-5-chlorophenoxy)ethan-1-amine | Structure | Enhanced selectivity towards specific receptors |

The distinct positioning of the fluoro and methyl groups in 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine contributes to its unique pharmacological profile compared to these analogs.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine inhibited the growth of leukemia cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : Research conducted at a university laboratory found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Mechanistic Insights : A structure-based design approach revealed that modifications to the phenoxy ring could enhance binding affinity to specific protein targets involved in cancer progression . This supports further exploration into analogs for improved therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.